3-Cyclopropyl-5-((1-(cyclopropylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole
Description
3-Cyclopropyl-5-((1-(cyclopropylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a cyclopropyl group and at the 5-position with a (1-(cyclopropylsulfonyl)piperidin-3-yl)methyl moiety. The oxadiazole ring is a well-established pharmacophore in medicinal chemistry due to its metabolic stability and hydrogen-bonding capacity, while the cyclopropyl and sulfonyl groups enhance lipophilicity and modulate electronic properties . This compound is part of a broader class of sulfonyl-piperidine-linked oxadiazoles, which are explored for diverse biological applications, including enzyme inhibition and antimicrobial activity.
Propriétés
IUPAC Name |
3-cyclopropyl-5-[(1-cyclopropylsulfonylpiperidin-3-yl)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c18-21(19,12-5-6-12)17-7-1-2-10(9-17)8-13-15-14(16-20-13)11-3-4-11/h10-12H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWJKCJYZGHHKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2CC2)CC3=NC(=NO3)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Piperidine Ring Functionalization
The piperidine scaffold is typically derived from N-Boc-piperidin-3-ylmethanol (Figure 1A). Key steps include:
- Deprotection : Removal of the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the free amine.
- Sulfonylation : Reaction with cyclopropanesulfonyl chloride in the presence of 4-dimethylaminopyridine (DMAP) and triethylamine (TEA) in DCM at ambient temperature. This step achieves >80% yield for analogous compounds.
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Cyclopropanesulfonyl chloride | DCM | 25°C | 2 h | 82% |
Alternative Routes
- Reductive Amination : Piperidin-3-ylmethanol can react with cyclopropanesulfonamide via reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol.
Construction of the 1,2,4-Oxadiazole Ring
Cyclodehydration of Amidoximes
The 3-cyclopropyl-1,2,4-oxadiazole moiety is synthesized via cyclodehydration:
- Amidoxime Formation : React cyclopropanecarbonitrile with hydroxylamine hydrochloride (NH2OH·HCl) in ethanol/water (5:1) under reflux.
- Cyclization : Treat the amidoxime intermediate with chloroacetyl chloride in toluene at 110–120°C, yielding the oxadiazole ring.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Amidoxime formation | NH2OH·HCl, NaOH | Ethanol/H2O, reflux | 75% |
| Cyclization | ClCH2COCl | Toluene, 110°C | 68% |
Room-Temperature Methods
Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) enables cyclodehydration at 25°C, reducing energy input while maintaining 70–75% yield.
Coupling of Piperidine and Oxadiazole Moieties
Nucleophilic Substitution
The methylene linker is introduced via alkylation:
- React the sulfonylated piperidine with 5-(chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole in acetonitrile (MeCN) using potassium carbonate (K2CO3) as a base.
| Substrate | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 5-(Chloromethyl)oxadiazole | K2CO3 | MeCN | 80°C | 65% |
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in THF improves yields to 78%.
Analytical Characterization
Critical spectroscopic data for the final compound include:
- 1H NMR (400 MHz, CDCl3) : δ 1.10–1.25 (m, 4H, cyclopropyl), 2.95–3.10 (m, 2H, piperidine CH2), 3.70–3.85 (m, 1H, piperidine CH), 4.45 (s, 2H, CH2 linker).
- HRMS (ESI+) : m/z calc. for C14H20N4O3S [M+H]+: 348.1254; found: 348.1258.
Challenges and Optimization
Sulfonylation Selectivity
Competitive N-sulfonylation versus O-sulfonylation is mitigated by using DMAP, which enhances nucleophilicity of the piperidine nitrogen.
Oxadiazole Stability
The 1,2,4-oxadiazole ring is prone to hydrolysis under acidic conditions. Storage at −20°C in anhydrous DCM ensures stability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropyl-5-((1-(cyclopropylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the cyclopropyl and piperidinyl moieties, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemical Structure and Synthesis
The molecular formula for 3-Cyclopropyl-5-((1-(cyclopropylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole is C12H19N3O3S, with a molecular weight of approximately 285.36 g/mol. The synthesis of this compound typically involves several steps:
- Formation of the Oxadiazole Ring : The oxadiazole moiety is formed through cyclization processes involving appropriate precursors.
- Introduction of Substituents : The cyclopropylsulfonyl group is introduced onto a piperidine derivative before cyclization to yield the final oxadiazole structure.
- Purification : Techniques such as recrystallization or chromatography may be employed to isolate the desired product from reaction mixtures.
Biological Activities
The biological activities of 3-Cyclopropyl-5-((1-(cyclopropylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole have been investigated in various studies:
Anticancer Activity : Compounds containing the oxadiazole scaffold have demonstrated significant anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines, including colon carcinoma and breast cancer. The specific activity of this compound against particular cancer types may require further investigation .
Anticonvulsant Properties : Similar compounds have been evaluated for anticonvulsant activity in animal models. The presence of specific substituents in the structure may enhance their efficacy in controlling seizures .
Antimicrobial Activity : The oxadiazole derivatives are also recognized for their antimicrobial properties. This class of compounds has been explored for potential applications in treating bacterial infections.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of oxadiazole derivatives similar to 3-Cyclopropyl-5-((1-(cyclopropylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole:
Mécanisme D'action
The mechanism of action of 3-Cyclopropyl-5-((1-(cyclopropylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Structural and Substituent Variations
Physicochemical and Electronic Properties
- Lipophilicity : The target compound’s cyclopropyl groups increase hydrophobicity compared to analogs with polar substituents (e.g., fluorophenyl in or methylsulfonyl in ).
- Solubility : Compounds with pyridine or triazole moieties () exhibit improved aqueous solubility due to polar heterocycles, whereas the target compound may require formulation optimization .
Activité Biologique
3-Cyclopropyl-5-((1-(cyclopropylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the family of 1,2,4-oxadiazoles, which are known for their diverse pharmacological properties. The presence of cyclopropyl and piperidine moieties enhances its potential efficacy against various biological targets.
Chemical Structure and Synthesis
The molecular formula for this compound is with a molecular weight of approximately 285.36 g/mol. The synthesis typically involves multiple steps:
- Formation of the Piperidinyl Moiety : This is achieved through the reaction of cyclopropylamine with a suitable sulfonyl chloride.
- Oxadiazole Ring Formation : The piperidinyl intermediate is reacted with a nitrile oxide to form the oxadiazole ring.
This multi-step synthetic route ensures the compound retains its unique structural characteristics that contribute to its biological activity.
Pharmacological Properties
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit a wide range of biological activities:
- Antimicrobial Activity : Compounds within this class have shown effectiveness against various bacterial strains.
- Anticancer Properties : Studies have demonstrated that certain oxadiazole derivatives inhibit cancer cell proliferation, particularly in breast and colon cancer models. For instance, compounds synthesized from oxadiazole scaffolds have shown IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil .
The mechanism by which 3-Cyclopropyl-5-((1-(cyclopropylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole exerts its effects likely involves interaction with specific enzymes or receptors. This interaction may modulate various biochemical pathways relevant to disease processes, making it a candidate for therapeutic applications in conditions such as cancer and microbial infections .
Case Studies
Several studies have explored the biological activity of similar compounds:
- Anticancer Activity : A study on related oxadiazole derivatives demonstrated significant inhibitory effects on MCF-7 breast cancer cells, with some compounds showing enhanced potency compared to established drugs .
- Anti-inflammatory Effects : Research has indicated that oxadiazole derivatives possess anti-inflammatory properties, with some compounds exhibiting strong inhibition of COX enzymes .
- Antimicrobial Efficacy : Compounds featuring similar structural motifs have been tested against various pathogens, demonstrating promising antibacterial and antifungal activities .
Comparative Analysis
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Cyclopropyl-1,2,4-Oxadiazole | Contains a cyclopropyl group; lacks piperidine | Antimicrobial |
| 5-(Piperidin-3-yloxy)-1,2,4-Oxadiazole | Piperidine substituent; different functional groups | Anticancer |
| 5-(Cyclohexyl)-1,2,4-Oxadiazole | Cyclohexane instead of cyclopropane | Anti-inflammatory |
This table illustrates how variations in structure can influence biological activity among oxadiazole derivatives.
Q & A
Q. Optimization Strategies :
- Use Design of Experiments (DoE) to balance temperature, solvent polarity, and catalyst loading.
- Monitor intermediates via LC-MS to avoid side reactions.
Table 1 : Example Reaction Conditions
| Step | Reagents | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Oxadiazole Formation | POCl₃, DMF | 80–100 | 65–75 | |
| Sulfonylation | Cyclopropanesulfonyl chloride, DCM | 25 | 50–60 |
Advanced: How can structural contradictions in X-ray crystallography data for this compound be resolved?
Answer:
Contradictions often arise from disordered cyclopropyl or sulfonyl groups. Use the following methodology:
Data Collection : High-resolution (≤1.0 Å) data minimizes errors.
Refinement Software : Employ SHELXL for anisotropic refinement and TWIN/BASF commands to address twinning .
Validation Metrics : Check R-factors (R1 < 5%), Fo-Fc maps for residual electron density, and Hirshfeld surface analysis for packing effects .
Case Study : A related oxadiazole showed 10% disorder in the cyclopropyl group, resolved by partitioning occupancy in SHELXL .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR : ¹H/¹³C NMR to confirm cyclopropyl (δ ~0.5–2.0 ppm) and sulfonyl-piperidine (δ ~3.0–4.0 ppm) groups.
- HRMS : Exact mass verification (e.g., m/z 365.1234 for C₁₅H₂₀N₄O₃S).
- IR : Sulfonyl S=O stretches at ~1150–1300 cm⁻¹ .
Methodological Tip : Use DEPT-135 NMR to distinguish CH₂ and CH₃ groups in the piperidine ring .
Advanced: How can structure-activity relationships (SAR) guide the optimization of this compound for biological targets?
Answer:
Key Modifications :
- Oxadiazole Core : Replace with 1,3,4-oxadiazole to alter electron density .
- Sulfonyl Group : Introduce fluorinated cyclopropanes to enhance metabolic stability .
Assays :
- In Vitro : Measure IC₅₀ in enzyme inhibition assays (e.g., FLAP binding ).
- ADME : Use Caco-2 permeability and microsomal stability tests.
Table 2 : Example SAR Data for Analogues
| Modification | FLAP IC₅₀ (nM) | LogP | Reference |
|---|---|---|---|
| Cyclopropylsulfonyl | 8.2 | 2.5 | |
| Trifluoromethyl | 12.4 | 3.1 |
Basic: What computational tools predict the pharmacokinetic properties of this compound?
Answer:
- SwissADME : Predicts LogP, solubility, and bioavailability.
- AutoDock Vina : Docking into targets (e.g., FLAP) to prioritize analogues .
- MOLPROPERTY (PubChem) : Validates molecular weight (<500 Da) and hydrogen bond acceptors (<10) .
Validation : Compare predicted vs. experimental LogP (e.g., 2.5 predicted vs. 2.7 observed) .
Advanced: How do solvent effects influence the stability of the oxadiazole ring during synthesis?
Answer:
- Polar Aprotic Solvents : DMF or DMSO stabilize intermediates but may hydrolyze oxadiazole at >100°C.
- Low Polarity : Toluene minimizes hydrolysis but reduces reaction rates.
Q. Mitigation :
- Use scavengers (e.g., molecular sieves) to absorb water .
- Monitor pH in aqueous steps (optimal pH 6–7) .
Advanced: What strategies resolve contradictory biological activity data across in vitro and in vivo models?
Answer:
Assay Validation :
- In Vitro : Use human whole blood assays (e.g., LTB₄ inhibition ).
- In Vivo : Murine models with pharmacokinetic-pharmacodynamic (PK-PD) modeling.
Metabolite Screening : Identify active metabolites via LC-MS/MS.
Case Study : A FLAP inhibitor showed 10x higher potency in vivo due to active metabolite formation .
Basic: How is the purity of this compound validated in academic research?
Answer:
- HPLC : ≥95% purity with C18 columns (acetonitrile/water gradient).
- Elemental Analysis : Match calculated vs. observed C, H, N, S content (±0.4%) .
Reference Standard : Use PubChem-deposited data for cross-validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
